molecular formula C8H9NO2 B079812 N-hydroxy-3-methylbenzamide CAS No. 10335-81-6

N-hydroxy-3-methylbenzamide

Cat. No. B079812
CAS RN: 10335-81-6
M. Wt: 151.16 g/mol
InChI Key: HMIQPPRQWABYPJ-UHFFFAOYSA-N
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Description

N-hydroxy-3-methylbenzamide, also known as 3-Hydroxy-N-methylbenzamide, is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The compound is typically in solid form .


Synthesis Analysis

The synthesis of N-hydroxy-3-methylbenzamide and similar compounds often involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the preparation of bioactive compounds, with excellent performance on a preparative scale .


Molecular Structure Analysis

The molecular structure of N-hydroxy-3-methylbenzamide consists of a benzene ring attached to a carbonyl group (C=O) and an amide group (NH-C). The benzene ring has a methyl group (CH3) and a hydroxyl group (OH) attached to it .


Chemical Reactions Analysis

N-hydroxy-3-methylbenzamide can participate in various chemical reactions. For instance, it can be involved in the synthesis of metal-organic frameworks . Additionally, it can undergo acid hydrolysis .


Physical And Chemical Properties Analysis

N-hydroxy-3-methylbenzamide is a solid compound . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound related to N-hydroxy-3-methylbenzamide, has been synthesized and characterized. It possesses an N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

  • Metabolism Studies : Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has been conducted. N-(Hydroxymethyl)-benzamide was identified as a major metabolite in these studies, highlighting its significance in metabolic pathways (D. Ross et al., 1983).

  • Pharmaceutical Applications : N,N-Diethyl-3-methylbenzamide (deet), a derivative, is a well-known insect repellent. Its pharmacokinetics, formulation, and safety aspects have been extensively reviewed, indicating its effectiveness against various insects and its importance in preventing vector-borne diseases (H. Qiu, H. Jun, & J. Mccall, 1998).

  • Toxicological Research : Studies on the insect repellent deet have shown its inhibition of cholinesterase activity in insect and mammalian nervous systems. This finding raises safety concerns, particularly when used in combination with other chemicals (V. Corbel et al., 2009).

  • Analytical Chemistry : N-Hydroxy-N-naphthylbenzamides have been synthesized and utilized for examining their ability to extract and transport Cu(II) through a liquid membrane. This showcases the potential application of such compounds in analytical chemistry and metal ion transport studies (K. Kubo, J. Kubo, C. Kaminaga, & T. Sakurai, 1998).

Safety And Hazards

N-hydroxy-3-methylbenzamide may pose certain hazards. It is considered harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-6)8(10)9-11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIQPPRQWABYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401603
Record name N-hydroxy-3-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-3-methylbenzamide

CAS RN

10335-81-6
Record name N-Hydroxy-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10335-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-hydroxy-3-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
F Yang, L Ackermann - The Journal of Organic Chemistry, 2014 - ACS Publications
… The representative procedure was followed using N-hydroxy-3-methylbenzamide (1i) (76 mg, 0.50 mmol) at 120 C. Purification by column chromatography (CH 2 Cl 2 /Et 2 O 5/1) …
Number of citations: 83 pubs.acs.org
M Jia, H Zhang, Y Lin, D Chen, Y Chen… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The Lossen rearrangement is a classic process for transforming activated hydroxamic acids into isocyanate under basic or thermal conditions. In the current report we disclosed a …
Number of citations: 21 pubs.rsc.org
S Amara, C Majors, B Roy, S Hill, KL Rose, EL Myles… - PloS one, 2017 - journals.plos.org
Chronic inflammation is a well-known precursor for cancer development and proliferation. We have recently demonstrated that high salt (NaCl) synergizes with sub-effective interleukin (…
Number of citations: 44 journals.plos.org
W Dong, SP Sun, X Yang, K Zhou, Y Li, X Wang… - Chemical Engineering …, 2019 - Elsevier
The widespread occurrence of pharmaceutically active compounds (PhACs) in aquatic environment has become a worldwide concern. This work investigated the removal of four …
Number of citations: 22 www.sciencedirect.com
MV Dias, AP Castro, CC Campos… - International …, 2019 - Elsevier
We investigated the effect in vitro and in vivo of doxycycline hyclate (Dx), a broad-spectrum antibiotic inhibitor of matrix metaloproteinases (MMPs), on adult Schistosoma mansoni …
Number of citations: 11 www.sciencedirect.com
L Hummitzsch, M Albrecht, K Zitta, K Hess… - Cell …, 2020 - Wiley Online Library
… Second, MMP-9 Inhibitor I (2-(N-Benzyl-4-methoxyphenylsulfonamido)-5-((diethylamino)methyl)-N-hydroxy-3-methylbenzamide; Merck KGaA) was added at concentrations of 0, 10, 50 …
Number of citations: 7 onlinelibrary.wiley.com
N Lobanovskaya, A Zharkovsky - Neurotoxicology, 2019 - Elsevier
… To inhibit MMP-9 activity, a specific MMP-9 inhibitor (2-(N-Benzyl-4-methoxyphenylsulfonamido)-5-((diethylamino)methyl)-N-hydroxy-3-methylbenzamide; Abcam, USA) was chosen for …
Number of citations: 5 www.sciencedirect.com
EJ Lee, PG Moon, MC Baek, HS Kim - Biomolecules & …, 2014 - ncbi.nlm.nih.gov
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that regulate cell-matrix composition and are also involved in processing various bioactive molecules such as …
Number of citations: 22 www.ncbi.nlm.nih.gov
N Lobanovskaya - 2020 - core.ac.uk
… To inhibit MMP-9 activity, a specific MMP-9 inhibitor (2-(N-Benzyl-4-methoxyphenylsulfonamido)-5-((diethylamino)methyl)-N-hydroxy-3-methylbenzamide; Abcam, USA) was chosen for …
Number of citations: 3 core.ac.uk
B Yang, S Alimperti, MV Gonzalez, T Dentchev… - Diabetes, 2023 - Am Diabetes Assoc
Wound healing is a complex, highly regulated process and is substantially disrupted by diabetes. We show here that human wound healing induces specific epigenetic changes that are …
Number of citations: 3 diabetesjournals.org

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